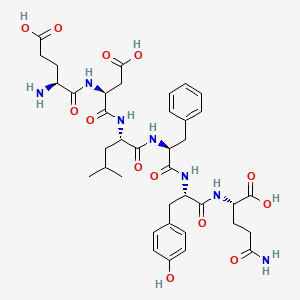
H-Glu-Asp-Leu-Phe-Tyr-Gln-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Glu-Asp-Leu-Phe-Tyr-Gln-OH is a peptide consisting of six amino acids: glutamic acid, aspartic acid, leucine, phenylalanine, tyrosine, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Asp-Leu-Phe-Tyr-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific sequences.
Análisis De Reacciones Químicas
Types of Reactions
H-Glu-Asp-Leu-Phe-Tyr-Gln-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
H-Glu-Asp-Leu-Phe-Tyr-Gln-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic potential in treating diseases by modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of H-Glu-Asp-Leu-Phe-Tyr-Gln-OH depends on its specific biological context. Generally, peptides exert their effects by binding to receptors or enzymes, triggering a cascade of molecular events. For instance, this peptide may interact with cell surface receptors, leading to the activation of intracellular signaling pathways that regulate various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2: (Tirzepatide)
Uniqueness
H-Glu-Asp-Leu-Phe-Tyr-Gln-OH: is unique due to its specific sequence and the presence of particular amino acids that confer distinct biological properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and therapeutic applications.
Actividad Biológica
Introduction
H-Glu-Asp-Leu-Phe-Tyr-Gln-OH is a hexapeptide composed of six amino acids: glutamic acid (Glu), aspartic acid (Asp), leucine (Leu), phenylalanine (Phe), tyrosine (Tyr), and glutamine (Gln). This peptide has garnered attention in scientific research due to its potential biological activities, including its roles in cellular signaling, modulation of enzymatic activities, and therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
- Coupling: Activation and coupling of each amino acid to the resin-bound peptide.
- Deprotection: Removal of protective groups from amino acids to facilitate subsequent coupling.
- Cleavage: Cleavage of the completed peptide from the resin followed by purification.
The biological activity of this compound is primarily mediated through its interactions with cell surface receptors and enzymes. These interactions can trigger intracellular signaling cascades that regulate various cellular functions, such as proliferation, differentiation, and apoptosis. The presence of specific amino acids in the sequence contributes to its binding affinity and specificity towards target proteins.
Biological Effects
- Cell Signaling:
- Enzyme Modulation:
- Antioxidant Activity:
- Antimicrobial Properties:
Case Studies
- Antihypertensive Effects:
- Cancer Research:
- Neuroprotective Effects:
Data Summary
Propiedades
Fórmula molecular |
C38H51N7O13 |
|---|---|
Peso molecular |
813.8 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H51N7O13/c1-20(2)16-26(43-37(56)29(19-32(50)51)42-33(52)24(39)12-15-31(48)49)34(53)44-27(17-21-6-4-3-5-7-21)36(55)45-28(18-22-8-10-23(46)11-9-22)35(54)41-25(38(57)58)13-14-30(40)47/h3-11,20,24-29,46H,12-19,39H2,1-2H3,(H2,40,47)(H,41,54)(H,42,52)(H,43,56)(H,44,53)(H,45,55)(H,48,49)(H,50,51)(H,57,58)/t24-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
HYVIEOQYAGGVOT-AQRCPPRCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















